1-(4-Chlorophenyl)-3-quinolin-3-ylurea
Description
1-(4-Chlorophenyl)-3-quinolin-3-ylurea is a synthetic organic compound characterized by a urea core (-NH-C(=O)-NH-) linking a 4-chlorophenyl group and a quinolin-3-yl moiety. Its molecular formula is C₁₆H₁₁ClN₃O, with a molecular weight of 296.73 g/mol (exact mass may vary based on isotopic composition). The SMILES notation is C1=CC=C(C(=C1)Cl)NC(=O)NC2=CC=NC3=CC=CC=C23, and the InChIKey is QPGSWBUOFHXFFX-UHFFFAOYSA-N . The compound’s structure combines the aromatic electron-withdrawing 4-chlorophenyl group and the nitrogen-rich quinoline ring, which is associated with diverse bioactivities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-5-7-13(8-6-12)19-16(21)20-14-9-11-3-1-2-4-15(11)18-10-14/h1-10H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJXUACINSZVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-quinolin-3-ylurea typically involves the reaction of 4-chloroaniline with isocyanates or carbamates. One common method is the reaction of 4-chloroaniline with quinoline-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-quinolin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinolin-3-ylurea derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues in Antifungal Activity
PYR (1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one)
- Structural Features: Contains a pyridinone heterocycle, dual 4-chlorophenyl groups, and a free -NH- linker.
- Activity : Exhibits antifungal activity against C. albicans, likely due to the para-substituted aromatic moieties enhancing membrane penetration .
- Comparison: Unlike the target compound, PYR lacks a urea group but shares the 4-chlorophenyl substituent. The pyridinone ring may offer different hydrogen-bonding capabilities compared to quinoline.
Halogen-Substituted Chalcones
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1)
- Structural Features : Chalcone backbone with a 4-chlorophenyl and p-tolyl group.
- Activity : Low cytotoxicity (LC₅₀ = 1,484.75 μg/mL) compared to analogues with bromine substituents (IC₅₀ ≈ 100 μg/mL) .
- Comparison : The α,β-unsaturated ketone in chalcones contrasts with the urea group in the target compound. The absence of a nitrogen heterocycle may reduce interactions with biological targets like kinases or DNA.
Quinoline-Chalcone Hybrids
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Structural Features: Combines quinoline and chalcone motifs with a 4-chlorophenyl group.
- Activity: Potential anticancer properties due to π–π interactions between aromatic rings and cellular targets .
- Comparison: The quinoline scaffold enhances planar stacking interactions, but the chalcone’s ketone group differs from the urea’s hydrogen-bonding capacity.
Quinoline-Urea Derivatives
1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea
- Structural Features: Methoxy group at the quinoline-7-position and a phenylurea group.
- Activity: Not explicitly reported, but methoxy substitution may alter solubility and bioavailability compared to the target compound’s unmodified quinoline ring .
Table 1: Structural and Functional Comparison
Mechanistic Insights and Substituent Effects
- Quinoline vs. Pyridinone: Quinoline’s fused benzene ring enhances planar stacking (π–π interactions), critical for DNA intercalation or enzyme inhibition, whereas pyridinone’s lactam structure may favor polar interactions .
- brominated analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
